3,5-Dibromo-2-methoxyphenol
Description
Structure
3D Structure
Properties
CAS No. |
79893-39-3 |
|---|---|
Molecular Formula |
C7H6Br2O2 |
Molecular Weight |
281.93 g/mol |
IUPAC Name |
3,5-dibromo-2-methoxyphenol |
InChI |
InChI=1S/C7H6Br2O2/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,10H,1H3 |
InChI Key |
YFCZJZFKQUAEGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Preparations of 3,5 Dibromo 2 Methoxyphenol
Direct Bromination Approaches for 2-Methoxyphenol Derivatives
The direct introduction of two bromine atoms onto the 2-methoxyphenol (guaiacol) scaffold is a common strategy for the synthesis of 3,5-Dibromo-2-methoxyphenol. This approach is governed by the principles of electrophilic aromatic substitution, where the choice of brominating agent and reaction conditions plays a crucial role in directing the substitution to the desired positions.
Electrophilic Aromatic Substitution Mechanisms
The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups of 2-methoxyphenol are both activating, ortho-, para-directing groups for electrophilic aromatic substitution. The hydroxyl group is a stronger activator than the methoxy group. The positions ortho and para to the hydroxyl group are C3 and C5, while the positions ortho and para to the methoxy group are C3 and C6. The synergistic directing effects of both groups strongly activate the C3 and C5 positions for electrophilic attack.
The mechanism involves the generation of an electrophilic bromine species, which is then attacked by the electron-rich aromatic ring of 2-methoxyphenol. This attack forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The subsequent loss of a proton from the positions of bromine addition restores the aromaticity of the ring, yielding the brominated product. In the case of dibromination to form this compound, this process occurs sequentially at the 3 and 5 positions.
Regioselective Bromination Strategies Utilizing N-Bromosuccinimide (NBS) and Related Reagents
N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of aromatic compounds, including phenols and their ethers. researchgate.net Its use offers advantages over molecular bromine in terms of handling and selectivity. The reaction of 2-methoxyphenol with NBS can lead to a mixture of mono- and polybrominated products, and controlling the stoichiometry and reaction conditions is key to achieving the desired 3,5-dibromo substitution.
A novel method describes the sequential dibromination and dearomatization of 2-methoxyphenols using NBS. researchgate.net This process involves the introduction of bromine atoms onto the aromatic ring, followed by conversion into ortho-quinone monoacetals in a single operation. researchgate.net While this specific study focuses on the subsequent dearomatization, the initial dibromination step highlights the utility of NBS in achieving polysubstitution on the 2-methoxyphenol core. The regioselectivity is influenced by the electronic effects of the substituents and can be fine-tuned by the choice of solvent and temperature. For instance, the bromination of guaiacol (B22219) with NBS in the presence of an ionic liquid has been shown to yield a mixture of isomers, indicating the complexity of controlling regioselectivity. researchgate.net
| Reagent | Product(s) | Reference |
| N-Bromosuccinimide (NBS) | Brominated ortho-quinone monoacetals | researchgate.net |
| NBS in ionic liquid | Mixture of brominated guaiacol isomers | researchgate.net |
Functional Group Transformations and Dearomatization Pathways for this compound Precursors
In addition to direct bromination, this compound can be prepared through functional group transformations of pre-existing brominated precursors. These strategies can offer alternative routes to the target molecule, sometimes with improved selectivity.
Dearomatization reactions of phenols and their derivatives represent a powerful tool in organic synthesis for the construction of complex three-dimensional structures from simple aromatic precursors. A notable example is the sequential bromination and dearomatization of 2-methoxyphenols with N-bromosuccinimide (NBS), which provides access to brominated ortho-quinone monoacetals. researchgate.net This reaction proceeds by first introducing bromine atoms onto the aromatic ring, followed by an oxidative dearomatization step. While the final products of this specific pathway are not this compound itself, the brominated aromatic intermediates formed en route are direct precursors. By arresting the reaction after the dibromination step, it is conceivable to isolate the desired 3,5-dibrominated phenol (B47542).
Multi-Step Synthesis of this compound from Substituted Anisoles
Multi-step synthetic routes starting from readily available substituted anisoles provide a versatile approach to this compound, allowing for precise control over the substitution pattern.
A patented method describes the synthesis of 5-bromo-2-methoxyphenol (B1267044) from o-methoxyphenol (guaiacol) in three steps: acetylation of the phenolic hydroxyl group, bromination using bromine with iron powder as a catalyst, and subsequent deacetylation. chemicalbook.com While this patent details the synthesis of the mono-bromo derivative, a similar strategy involving a second bromination step could potentially yield the 3,5-dibromo product.
Metallation Reactions and Electrophilic Quenches
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this approach, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, forming an aryllithium intermediate. This intermediate can then be quenched with an electrophile to introduce a substituent at the ortho position with high selectivity.
For the synthesis of this compound, a substituted anisole (B1667542) bearing a suitable directing group could be employed. For example, starting with a 3,5-dibromoanisole (B46405) derivative, a directing group at the 2-position could facilitate the introduction of a hydroxyl group or a precursor that can be converted to a hydroxyl group. The methoxy group itself can act as a directing group, facilitating lithiation at the C2 position of anisole. wikipedia.org Subsequent reaction with an appropriate electrophile could then install the desired functionality. The hierarchy of directing groups and the choice of reaction conditions are critical for achieving the desired outcome in such multi-step sequences. harvard.edu
Heterogeneous Reaction Conditions for Enhanced Selectivity
The use of heterogeneous catalysts in bromination reactions can offer advantages in terms of product selectivity, catalyst recyclability, and ease of product purification. Zeolites, for instance, have been employed as catalysts for the bromination of phenols. iau.ir A study on the bromination of phenol using N-bromosaccharin (NBSac) as the brominating agent and a synthesized ZSM-5 zeolite as a heterogeneous catalyst demonstrated high yield and substantial regioselectivity. iau.ir The shape-selective nature of the zeolite pores can influence the orientation of the substrate and the attacking electrophile, thereby favoring the formation of specific isomers. While this particular study focused on the monobromination of phenol, the principle could be extended to the dibromination of 2-methoxyphenol by carefully selecting the zeolite catalyst and optimizing the reaction conditions to favor the formation of the 3,5-dibromo isomer.
| Catalyst | Brominating Agent | Substrate | Key Finding | Reference |
| ZSM-5 Zeolite | N-Bromosaccharin (NBSac) | Phenol | High yield and regioselectivity for monobromination | iau.ir |
Palladium-Catalyzed Cross-Coupling Reactions Relevant to Dibrominated Phenols
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. nobelprize.orgmdpi.com These reactions are particularly significant for the functionalization of aryl halides, including dibrominated phenols like this compound. The general utility of these methods stems from their mild reaction conditions and the commercial availability of a wide range of starting materials. nih.gov For substrates containing multiple halogen atoms, such as dibrominated phenols, the key challenge and opportunity lies in achieving site-selective coupling.
The catalytic cycle for these reactions, including prominent named reactions like the Suzuki-Miyaura, Negishi, and Heck couplings, typically begins with the oxidative addition of an aryl halide to a palladium(0) complex. nobelprize.org This step forms an organopalladium(II) intermediate. Subsequent steps, such as transmetalation (in the case of Suzuki or Negishi coupling) and reductive elimination, lead to the formation of the desired product and regeneration of the active palladium(0) catalyst. nobelprize.orgmdpi.com The presence of two bromine atoms on the phenol ring introduces competition in the initial oxidative addition step, making ligand and catalyst selection paramount for controlling the reaction's outcome. A convenient and general palladium-catalyzed coupling reaction of various aryl bromides with phenols has been developed, which tolerates a wide array of functional groups like nitriles, aldehydes, and ketones, yielding good to excellent results. rsc.org
Site-Selective Oxidative Addition Mechanisms
The first and often rate-determining step in palladium-catalyzed cross-coupling is the oxidative addition of the organohalide to the Pd(0) center. nobelprize.org In a polyhalogenated substrate such as this compound, the palladium catalyst must differentiate between two potential reaction sites (the C3-Br and C5-Br bonds). Achieving site-selectivity is crucial for the controlled, stepwise functionalization of the aromatic ring.
The mechanism of oxidative addition can be influenced by several factors, including steric hindrance, electronic effects, and the nature of the palladium catalyst's ligands. rsc.org For dibrominated phenols, the electronic environment of each bromine atom is differentiated by the proximity of the hydroxyl and methoxy groups. These directing groups can influence the electron density at the adjacent carbon atoms, potentially making one C-Br bond more susceptible to oxidative addition than the other.
Research into the coupling of polyhalogenated substrates has highlighted the importance of ligand choice in achieving selectivity. The use of bulky phosphine (B1218219) ligands, such as PtBu₃, has been shown to be critical for reactivity and selectivity in certain systems. acs.org One proposed mechanism suggests that bulky ligands can facilitate a reversible oxidative addition. acs.org This reversibility allows the catalyst to dissociate from a less reactive C-Br bond (e.g., one that is sterically hindered or electronically disfavored for subsequent steps), preventing catalyst inhibition and enabling selective reaction at the more favorable site. acs.org In the absence of such a mechanism, the catalyst might undergo irreversible oxidative addition at the less desired site, effectively being sequestered and halting the catalytic cycle. acs.org Computational studies using DFT methods have explored various mechanistic pathways, including concerted, nucleophilic substitution, and radical mechanisms, with the preferred path depending on the specific phosphine ligand, solvent, and number of ligands. rsc.org
Suzuki-Miyaura Coupling Applications in Brominated Systems
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester. mdpi.com Its popularity is due to the mild reaction conditions, low toxicity of the boron reagents, and exceptional tolerance for a vast array of functional groups. nih.govmdpi.com This reaction is highly applicable to brominated aromatic systems, including dibrominated phenols, for the synthesis of complex biaryl structures and other substituted aromatics. researchgate.net
The general catalytic cycle involves three key steps:
Oxidative Addition : The Pd(0) catalyst inserts into the aryl-bromine bond.
Transmetalation : In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex. nobelprize.org
Reductive Elimination : The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst. nobelprize.org
In brominated systems, the Suzuki-Miyaura reaction has been extensively used for diversification. nih.gov For instance, conditions have been developed for the palladium-catalyzed cross-coupling of 3-bromo-2,1-borazaronaphthalenes with potassium alkenyltrifluoroborates, demonstrating its utility in creating C-C bonds on complex heterocyclic systems. acs.org The reaction's robustness allows for the coupling of various boronic esters, including those with benzyl, alkyl, aryl, and heteroaromatic substituents, onto brominated substrates. nih.gov
The table below summarizes representative conditions for Suzuki-Miyaura couplings involving brominated aromatic substrates, illustrating the variety of catalysts, bases, and solvents that can be employed.
| Brominated Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl-boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |
| Unprotected ortho-bromoanilines | Various boronic esters | CataXCium A Pd G3 | Not specified | Not specified | Good to Excellent | nih.gov |
| 3-bromo-2,1-borazaronaphthalenes | Potassium alkenyltrifluoroborates | Pd catalyst | Not specified | Not specified | Not specified | acs.orgnih.gov |
Advanced Spectroscopic and Structural Elucidation of 3,5 Dibromo 2 Methoxyphenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for delineating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, the precise arrangement of atoms and their connectivity can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 3,5-Dibromo-2-methoxyphenol is anticipated to exhibit distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methoxy (B1213986) protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The two bromine atoms, being electron-withdrawing, will deshield the aromatic protons, shifting their signals downfield. Conversely, the electron-donating methoxy and hydroxyl groups will shield the aromatic protons, moving their signals upfield.
The aromatic region is expected to show two doublets, corresponding to the two aromatic protons, H-4 and H-6. Due to the ortho and para positioning of the bromine atoms relative to these protons, they will experience significant deshielding. The methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The hydroxyl proton will present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
Predicted ¹H NMR Data for this compound:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OH | 5.0 - 6.0 | br s | - |
| H-4 | 7.2 - 7.4 | d | 2.0 - 3.0 |
| H-6 | 6.9 - 7.1 | d | 2.0 - 3.0 |
| OCH₃ | 3.8 - 4.0 | s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the six carbons of the benzene ring, in addition to the signal for the methoxy carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents. Carbons directly bonded to the electronegative bromine and oxygen atoms will be significantly deshielded.
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 145 - 150 |
| C-2 | 148 - 153 |
| C-3 | 112 - 117 |
| C-4 | 125 - 130 |
| C-5 | 115 - 120 |
| C-6 | 118 - 123 |
| OCH₃ | 55 - 60 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak would be expected between the aromatic protons H-4 and H-6, confirming their ortho relationship (four-bond coupling, ⁴JHH).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. The HSQC spectrum would show correlations between H-4 and C-4, H-6 and C-6, and the methoxy protons with the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, the methoxy protons would show a correlation to C-2. The aromatic proton H-4 would show correlations to C-2, C-6, and C-5. The aromatic proton H-6 would show correlations to C-2, C-4, and C-5.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to display characteristic absorption bands for the O-H, C-H, C=C, C-O, and C-Br bonds. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring will give rise to multiple bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations for the methoxy and hydroxyl groups are anticipated in the 1000-1300 cm⁻¹ range. The C-Br stretching vibrations will be observed at lower wavenumbers, typically in the 500-700 cm⁻¹ region.
Predicted FT-IR Data for this compound:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch | 3200 - 3600 | Broad, Strong |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch (OCH₃) | 2850 - 2960 | Medium |
| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |
| C-O stretch (Aryl-O) | 1200 - 1260 | Strong |
| C-O stretch (Alkyl-O) | 1000 - 1050 | Strong |
| C-Br stretch | 500 - 700 | Medium to Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations, particularly the symmetric ring breathing mode, are often strong in the Raman spectrum. The C-Br stretching vibrations are also typically well-defined in Raman spectra. The O-H stretching vibration is generally weak in Raman.
Predicted Raman Data for this compound:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3000 - 3100 | Strong |
| Aromatic Ring Breathing | 980 - 1020 | Strong |
| C-Br stretch | 500 - 700 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For aromatic compounds like this compound, the primary electronic transitions observed in the UV-Vis spectrum are typically π → π* (pi to pi antibonding) transitions associated with the benzene ring. The presence of substituents on the aromatic ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.
The addition of two bromine atoms to the guaiacol (B22219) structure, as in this compound, is expected to further modify the UV-Vis spectrum. Halogen substituents also act as auxochromes and can induce further bathochromic shifts due to their electron-donating resonance effect and the influence of their atomic weight. Therefore, it is anticipated that the λmax values for this compound would be shifted to longer wavelengths compared to guaiacol.
For comparative purposes, the UV-Vis absorption data for related methoxyphenol compounds are presented below. For instance, studies on the photonitration products of guaiacol show distinct absorption bands for compounds like 4-nitroguaiacol and 6-nitroguaiacol, demonstrating how different substituents alter the electronic structure and absorption properties. researchgate.net
Table 1: UV-Vis Absorption Maxima for Related Methoxyphenol Compounds
| Compound | Absorption Maxima (λmax) | Solvent/Conditions | Reference |
|---|---|---|---|
| 4-Methoxyphenol | 222 nm, 282 nm | Acidic mobile phase (pH ≤ 3) | sielc.com |
| 4-Nitroguaiacol | ~250 nm, 329 nm | ACN/THF/water mixture | researchgate.net |
X-ray Crystallography for Solid-State Molecular Architecture Determination
While the specific crystal structure of this compound has not been detailed in the available literature, analysis of closely related derivatives provides a clear illustration of the power of this technique and the types of structural features that can be elucidated. The study of a complex pyrazole derivative incorporating a (3,5-dibromo-2-hydroxyphenyl) moiety, namely (3,5-dibromo-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone, offers valuable insights. researchgate.net
Crystallographic analysis of this derivative revealed its triclinic crystal system and P-1 space group. The detailed structural data confirms the molecular connectivity and provides precise measurements of the geometric parameters. For example, the dihedral angles between the various ring systems (naphthalene, pyrazole, and the dibromobenzene) were determined to be 50.0(2)°, 51.1(2)°, and 1.34(16)°, respectively. researchgate.net Such data is fundamental to understanding the molecule's preferred conformation in the solid state.
Table 2: Crystallographic Data for (3,5-dibromo-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone
| Parameter | Value |
|---|---|
| Chemical Formula | C21H12Br2N2O3 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.390(5) |
| b (Å) | 8.919(4) |
| c (Å) | 14.955(9) |
| α (°) | 74.61(4) |
| β (°) | 76.71(5) |
| γ (°) | 71.03(4) |
| Volume (ų) | 887.5(9) |
Data sourced from Ishikawa & Motohashi (2014). researchgate.net
The arrangement of molecules in a crystal, known as crystal packing, is directed by a network of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline material.
In the crystal structure of (3,5-dibromo-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone, several key interactions are observed. The phenolic proton is involved in a strong intramolecular O—H···O hydrogen bond with an adjacent carbonyl oxygen atom. researchgate.net In terms of intermolecular forces, the molecules are linked through C—H···O hydrogen bonds. Furthermore, the packing is significantly influenced by stacking interactions between the aromatic rings. Specifically, π-π stacking occurs between the pyrazole rings and the adjacent naphthalene and benzene rings, with centroid-centroid distances of 3.553(4) Å and 3.632(4) Å, respectively. researchgate.net These interactions create a robust, three-dimensional supramolecular assembly.
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules. By mapping properties onto this surface, one can analyze the nature and prevalence of different intermolecular contacts.
This analysis was performed on a derivative, 3-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one. researchgate.net The analysis generates two-dimensional "fingerprint plots," which summarize all the intermolecular contacts as a scatter plot of the distances from the surface to the nearest atom inside (di) and outside (de) the surface.
Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Brominated Dimethoxyphenyl Derivative
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 46.9 |
| H···O / O···H | - |
| H···C / C···H | - |
| H···Br / Br···H | - |
| C···C | - |
| Br···O / O···Br | - |
Data sourced from Rajkumar et al. (2025). Note: Specific percentages for contacts other than H···H were not provided in the abstract but are delineated in the full study's fingerprint plots. researchgate.net
Computational and Theoretical Investigations of 3,5 Dibromo 2 Methoxyphenol
Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches
DFT calculations are used to solve the electronic structure of a molecule, providing insights into its geometry, stability, and spectroscopic properties. A typical approach involves selecting a functional (like B3LYP) and a basis set (like 6-311++G(d,p)) that offer a good balance of accuracy and computational cost for halogenated organic molecules. iucr.org
Geometry Optimization and Conformational Analysis
The first step in a computational study is to find the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms.
For 3,5-Dibromo-2-methoxyphenol, this process would also involve a conformational analysis to identify all stable rotamers. acs.orgresearchgate.net The primary sources of conformational isomerism in this molecule are the rotation around the C-O bond of the methoxy (B1213986) group and the C-O bond of the hydroxyl group. A Potential Energy Surface (PES) scan is typically performed by systematically rotating these dihedral angles to locate all energy minima. The conformer with the lowest calculated energy is identified as the global minimum, representing the most stable form of the molecule. The analysis might reveal intramolecular hydrogen bonding between the hydroxyl proton and the methoxy oxygen, which would significantly stabilize certain conformations. acs.org
Table 4.1.1: Hypothetical Optimized Geometric Parameters of this compound (Note: The following data is illustrative for a related phenol (B47542) structure, as specific data for the target compound is unavailable. Calculations would typically be performed at the B3LYP/6-311++G(d,p) level.)
| Parameter | Bond Length (Å) / Angle (°) |
|---|---|
| C-Br | ~1.89 |
| C-O (methoxy) | ~1.36 |
| C-O (hydroxyl) | ~1.37 |
| O-H | ~0.96 |
| C-C-C (ring) | ~120.0 |
Vibrational Frequency Calculations for Spectroscopic Correlation
Once the optimized geometry is obtained, vibrational frequency calculations are performed at the same level of theory. These calculations predict the fundamental vibrational modes of the molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra.
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. A detailed assignment of each calculated frequency to a specific molecular motion (e.g., O-H stretch, C-Br stretch, ring deformation) is made using Potential Energy Distribution (PED) analysis. This correlation is crucial for interpreting and validating experimental spectroscopic data.
Table 4.1.2: Hypothetical Calculated Vibrational Frequencies for this compound (Note: This table is illustrative. Specific assignments and scaled frequencies would be determined from calculation.)
| Assignment | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | ~3750 | ~3600 |
| C-H Stretch (Aromatic) | ~3200 | ~3070 |
| C-H Stretch (Methoxy) | ~3100 | ~2980 |
| C=C Stretch (Aromatic) | ~1600 | ~1540 |
| O-H Bend | ~1350 | ~1300 |
| C-O Stretch | ~1250 | ~1200 |
Electronic Structure Analysis: HOMO-LUMO Gap and Molecular Orbital Contributions
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it costs more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. The energies of these orbitals are also related to the ionization potential (approximated by -EHOMO) and electron affinity (approximated by -ELUMO). Analysis of the molecular orbital plots would show the distribution and contribution of different atoms to the HOMO and LUMO, indicating which parts of the molecule are most involved in electron donation and acceptance.
Table 4.1.3: Hypothetical FMO Properties of this compound (Note: Values are illustrative and depend on the specific DFT method and basis set.)
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.5 |
Reactivity Descriptors and Conceptual DFT Studies
Conceptual DFT provides a framework to quantify chemical concepts like electronegativity and hardness, and to predict the most reactive sites within a molecule using various descriptors.
Fukui Function Analysis for Electrophilic and Nucleophilic Sites
The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. It is used to identify the most probable sites for electrophilic and nucleophilic attack.
The function is condensed to atomic sites to yield values for each atom (fk).
fk+ : For nucleophilic attack (attack by an electron donor). A high value indicates the site is a good electron acceptor.
fk- : For electrophilic attack (attack by an electron acceptor). A high value indicates the site is a good electron donor.
By calculating these values for each atom in this compound, one could predict that the oxygen atoms and certain carbon atoms on the aromatic ring would be the primary sites for electrophilic attack, while regions near the electron-withdrawing bromine atoms might be susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization that shows the charge distribution on the molecule's surface. It is calculated by placing a hypothetical positive point charge at various points on the electron density surface. The MEP map is color-coded to indicate different potential values:
Red/Yellow : Regions of negative potential, rich in electrons. These are sites prone to electrophilic attack.
Blue : Regions of positive potential, electron-deficient. These are sites prone to nucleophilic attack.
Green : Regions of neutral potential.
For this compound, the MEP map would likely show a strong negative potential (red) around the oxygen atoms of the hydroxyl and methoxy groups, identifying them as primary sites for hydrogen bonding and electrophilic attack. A region of positive potential (blue) would be expected around the hydroxyl hydrogen atom. The bromine atoms, due to the "sigma-hole" phenomenon, could exhibit a region of positive potential, making them unexpected sites for interaction with nucleophiles.
Theoretical Studies of Non-Linear Optical (NLO) Properties
Theoretical investigations into the non-linear optical (NLO) properties of derivatives of this compound have revealed their potential for applications in materials science. Computational studies, primarily using Density Functional Theory (DFT), have focused on Schiff base derivatives to quantify their NLO response.
Research has been conducted on compounds such as (E)-4,6-dibromo-2-[(2-chlorophenylimino)methyl]-3-methoxyphenol and (E)-4,6-dibromo-2-[(2,5-difluorophenylimino)methyl]-3-methoxyphenol, which are derived from the aldehyde precursor of this compound. tandfonline.com Theoretical NLO calculations for these derivatives indicate significant second-order polarizability. tandfonline.com The computed second-order polarizability (β) values for these molecules were found to be substantially higher than that of urea, a standard reference material for NLO properties. tandfonline.com Specifically, the β values for the 2-chloro and 2,5-difluoro derivatives were calculated to be over 18 and 13 times that of urea, respectively. tandfonline.com Such large hyperpolarizability values highlight the potential of these molecular structures for use in second-harmonic generation and other NLO applications.
| Compound | Relative Second-Order Polarizability (β) vs. Urea |
|---|---|
| (E)-4,6-dibromo-2-[(2-chlorophenylimino)methyl]-3-methoxyphenol | > 18 times |
| (E)-4,6-dibromo-2-[(2,5-difluorophenylimino)methyl]-3-methoxyphenol | > 13 times |
| Urea (Reference) | 1 |
Prototropic Tautomerism and Energy Landscape Exploration in Derivatives
The phenomenon of prototropic tautomerism in Schiff base derivatives of this compound has been a subject of detailed computational and experimental analysis. These studies focus on the equilibrium between two tautomeric forms: the phenol-imine (or enol) form and the keto-amine (or keto) form, which arise from an intramolecular proton transfer between the phenolic oxygen and the imine nitrogen. researchgate.netnih.gov
Computational methods, including DFT and Time-Dependent DFT (TD-DFT), have been employed to explore the energy landscape of this tautomerization. nih.govresearchgate.net For various derivatives, such as (E)-4,6-dibromo-2-[(4-fluorophenylimino)methyl]-3-methoxyphenol, calculations show that the structural preference is highly dependent on the physical state and environment. nih.gov In the solid state, the phenol-imine form is consistently found to be more stable. nih.govresearchgate.net This preference is supported by DFT calculations and X-ray diffraction (XRD) data. researchgate.net
In solution, the tautomeric equilibrium is sensitive to the polarity of the solvent. nih.govresearchgate.net Studies on derivatives like (E)-4,6-dibromo-3-methoxy-2-[(p-tolylimino)methyl]phenol show that in non-polar solvents such as benzene, the phenol-imine form is dominant. nih.govresearchgate.net However, in polar solvents like ethanol (B145695) (EtOH) and dimethyl sulfoxide (B87167) (DMSO), both the phenol-imine and keto-amine tautomers coexist in equilibrium. nih.govresearchgate.net Potential energy surface (PES) scan calculations have been performed to map the proton transfer process and determine the energy barriers between the tautomers. tandfonline.comresearchgate.net For instance, in different solvents, the energy barrier for the proton transfer varies, with calculations showing differences of a few kcal/mol between the gas phase and solvated models. tandfonline.com In one study, NMR quantification revealed a ratio of approximately 11:9 for the phenol and keto forms in an acetone-d6 (B32918) solution for a fluorinated derivative. nih.gov
| Derivative | Environment | Dominant Form(s) |
|---|---|---|
| (E)-4,6-dibromo-2-[(4-fluorophenylimino)methyl]-3-methoxyphenol | Solid State | Phenol-Imine nih.gov |
| Benzene (Apolar Solvent) | Phenol-Imine nih.gov | |
| Ethanol / DMSO (Polar Solvents) | Both Phenol-Imine and Keto-Amine coexist nih.gov | |
| (E)-4,6-dibromo-3-methoxy-2-[(p-tolylimino)methyl]phenol | Solid State | Phenol-Imine researchgate.net |
| Polar Solvents | Both Phenol-Imine and Keto-Amine coexist researchgate.net |
Chemical Reactivity and Mechanistic Studies Involving 3,5 Dibromo 2 Methoxyphenol
Investigation of Reaction Pathways and Transition States
The mechanistic intricacies of reactions involving 3,5-Dibromo-2-methoxyphenol, particularly in oxidative dearomatization, have been a subject of study. While the precise mechanisms are complex and can be influenced by reaction conditions, plausible pathways have been proposed.
In the conversion of 2-methoxyphenols to ortho-quinone monoacetals (o-QMAs) using N-bromosuccinimide (NBS), the reaction is thought to proceed through several key intermediates. thieme-connect.com Although not definitively proven for the 3,5-dibromo substrate specifically, the general mechanism for related 2-methoxyphenols suggests the initial formation of an aryl hypobromite (B1234621) intermediate. thieme-connect.com This species can then follow different pathways, potentially involving dienone intermediates, to yield the final dearomatized product. thieme-connect.com
Computational studies, such as those using Density Functional Theory (DFT), have been employed to shed light on similar oxidative dearomatization processes mediated by hypervalent iodine reagents. rsc.org These studies evaluate the energetics of different proposed reaction mechanisms, such as the pathway involving a phenoxenium ion versus a direct nucleophilic attack on the aromatic ring. rsc.org Such computational analyses help in understanding the transition states and determining the most likely reaction pathway under specific conditions. rsc.org For instance, in iodine(III)-mediated dearomatizations, calculations have shown that the unimolecular fragmentation of an oxygen-bound intermediate to form a phenoxenium ion is often the preferred pathway. rsc.org
Role in Diels-Alder Cycloaddition Reactions as an Ambident Diene or Dienophile Precursor
This compound is a valuable precursor for generating reactive species used in Diels-Alder cycloadditions. Its utility is demonstrated through two primary routes: conversion to a brominated ortho-quinone monoacetal or transformation into 3,5-dibromo-2-pyrone.
Oxidative dearomatization of 2-methoxyphenols provides access to masked o-benzoquinones (also known as ortho-quinone monoacetals), which are highly reactive dienes. researchgate.netacs.org These intermediates can readily undergo both intermolecular and intramolecular Diels-Alder reactions to construct complex, highly functionalized bicyclic and polycyclic ring systems. researchgate.netacs.orgrsc.org The presence of bromine atoms on the ring, derived from the starting phenol (B47542), can influence the reactivity and subsequent transformations of the resulting cycloadducts.
Alternatively, this compound serves as a conceptual precursor to 3,5-dibromo-2-pyrone, a highly potent and versatile diene. nih.govresearchgate.net 3,5-Dibromo-2-pyrone has been identified as an "ambident diene," capable of reacting with both electron-rich and electron-poor dienophiles with significant reactivity and stereoselectivity. researchgate.netcapes.gov.bracs.org It is noted to be more reactive than its monobromo counterparts, leading to higher yields and endo/exo ratios in cycloaddition reactions. capes.gov.bracs.org The resulting bicycloadducts retain the two bromine atoms, which can be manipulated independently in subsequent synthetic steps. nih.govcapes.gov.br
| Dienophile | Reaction Conditions | Yield (%) | endo/exo Ratio |
|---|---|---|---|
| N-Phenylmaleimide | Toluene, reflux, 2h | 99 | >99:1 (endo) |
| Methyl acrylate | Toluene, reflux, 24h | 90 | 91:9 (endo) |
| Methyl vinyl ketone | Toluene, reflux, 24h | 85 | 92:8 (endo) |
| Styrene | Toluene, reflux, 48h | 82 | 90:10 (endo) |
| Phenylacetylene | Toluene, reflux, 48h | 99 | N/A |
Acid-Base Properties and Their Influence on Reactivity
Phenols are generally more acidic than alcohols because the resulting phenoxide anion is stabilized by resonance, delocalizing the negative charge into the aromatic ring. byjus.comlibretexts.org The acidity of a substituted phenol is modulated by the electronic nature of the groups attached to the ring. pharmaguideline.comvanderbilt.edu
Electron-Withdrawing Groups (EWGs): The two bromine atoms at the 3- and 5-positions are strong EWGs due to their high electronegativity (inductive effect). EWGs stabilize the phenoxide conjugate base by pulling electron density away from the ring and the negatively charged oxygen, thereby increasing the phenol's acidity. vanderbilt.edukhanacademy.orgnumberanalytics.com
Given the presence of two powerful electron-withdrawing bromine atoms, it is expected that this compound is significantly more acidic than phenol (pKa ≈ 10). vanderbilt.edu This enhanced acidity facilitates the formation of the corresponding phenoxide ion under basic conditions, which is often the initial step in reactions like etherification or the formation of aryl hypobromites prior to oxidative dearomatization. thieme-connect.com
Oxidative Dearomatization Reactions and Ortho-Quinone Monoacetal Formation
A key transformation of this compound and related 2-methoxyphenols is oxidative dearomatization, which converts the electron-rich aromatic ring into a non-aromatic, highly functionalized cyclohexadienone structure. This reaction provides direct access to valuable synthetic intermediates known as ortho-quinone monoacetals (o-QMAs) or masked o-benzoquinones. thieme-connect.comresearchgate.netacs.org
A notable method involves the use of N-bromosuccinimide (NBS) in an alcoholic solvent like methanol. thieme-connect.comresearchgate.net This process is particularly efficient as it can achieve both bromination of the aromatic ring and subsequent oxidative dearomatization in a single operation. thieme-connect.comresearchgate.net In this one-pot procedure, NBS acts as both an electrophilic brominating agent and an oxidant. thieme-connect.com The reaction of a 2-methoxyphenol with NBS can lead to the sequential introduction of bromine atoms onto the aromatic ring followed by oxidation to yield a bromo-substituted ortho-quinone monoacetal. thieme-connect.comresearchgate.net
Other oxidizing agents, such as hypervalent iodine reagents like (diacetoxy)iodobenzene, are also effective for the oxidative dearomatization of 2-methoxyphenols to furnish the corresponding o-QMAs. acs.org These o-QMA products are often unstable and are generated in situ to be trapped by a dienophile in a subsequent Diels-Alder reaction. researchgate.netacs.org
Utility of 3,5 Dibromo 2 Methoxyphenol As a Synthetic Intermediate in Complex Molecule Synthesis
Precursor in the Synthesis of Natural Products and Bioactive Scaffolds
The structural framework of 3,5-Dibromo-2-methoxyphenol serves as a foundational building block for the synthesis of various natural products and biologically active scaffolds. The presence of two bromine atoms provides handles for cross-coupling reactions, enabling the introduction of diverse substituents and the extension of the carbon skeleton.
The phenol (B47542) ring of this compound can be derivatized to create a wide array of polybrominated structures. These derivatives are often key intermediates in multi-step syntheses. For instance, bromophenols are common in marine life and exhibit a range of biological activities, including antioxidant and antimicrobial properties. nih.gov The synthesis of complex bromophenols often involves the strategic manipulation of simpler, halogenated precursors. researchgate.net The methoxy (B1213986) group can be selectively demethylated using reagents like boron tribromide (BBr₃) to yield dihydroxy-dibromo systems, further increasing the molecular diversity accessible from this starting material. researchgate.net This process is crucial for creating compounds that mimic the structures of naturally occurring bromophenols found in marine algae. nih.gov
While direct synthesis of Delavatine A from this compound is not prominently documented, the closely related compound, 3,5-dibromo-2-pyrone, is a key starting material. nih.govuibk.ac.atacs.org The synthesis highlights the importance of polybrominated heterocyclic intermediates in constructing complex natural products. The strategy for synthesizing Delavatine A involves a recognition of latent symmetry in the target molecule, enabling a concise route that features a cascade process with a 6π electrocyclization to form the indane core. nih.govacs.orgresearchgate.net A critical step in this synthesis is the site-selective cross-coupling of the 3,5-dibromo-2-pyrone, a process that has been studied in detail to understand the mechanism and expand its applicability to other multiply halogenated heteroarenes. nih.govresearchgate.net
| Synthetic Step | Description | Relevance | Reference(s) |
| Starting Material | 3,5-dibromo-2-pyrone | A key polyhalogenated heterocycle. | nih.gov |
| Key Reaction | Cascade process involving 6π electrocyclization | Constructs the core indane structure of Delavatine A. | nih.govacs.orgresearchgate.net |
| Mechanistic Insight | Site-selective cross-coupling | Provides avenues for selective functionalization of multi-halogenated systems. | nih.govuibk.ac.at |
Intermediate in the Formation of Diaryl Ethers and Related Phenolic Systems
Diaryl ether linkages are a common structural motif in many natural products and pharmacologically active compounds, including the antibiotic vancomycin. researchgate.net this compound is a suitable precursor for synthesizing these structures through various cross-coupling methodologies. The Ullmann condensation, a classic method for forming diaryl ethers, involves the copper-catalyzed reaction of a phenol with an aryl halide. scielo.org.mx More modern methods, such as the Buchwald-Hartwig and Chan-Lam couplings, offer milder reaction conditions and broader substrate scope for the synthesis of diaryl ethers from phenols and aryl boronic acids or aryl halides. organic-chemistry.org The presence of bromine atoms on the phenol ring allows it to participate as the aryl halide component in such reactions, while the phenolic hydroxyl group can act as the nucleophile. These reactions are often tolerant of a wide range of functional groups, making them highly valuable in complex molecule synthesis. organic-chemistry.org
| Reaction Type | Description | Catalyst/Reagents | Reference(s) |
| Ullmann Condensation | Reaction between an alkali phenoxide and an aryl halide. | Copper salts (e.g., CuBr) | scielo.org.mx |
| Chan-Lam Coupling | Coupling of phenols with arylboronic acids. | Cupric acetate, tertiary amine | organic-chemistry.org |
| Buchwald-Hartwig Coupling | Palladium-catalyzed coupling of phenols and aryl halides. | Palladium catalyst, ligand, base | organic-chemistry.org |
| SNAr Reaction | Catalyst-free coupling of phenols to electron-deficient aryl halides. | Base (e.g., K₂CO₃) in DMSO | researchgate.net |
Role in the Generation of Advanced Synthetic Intermediates for Therapeutic Research
The structural motifs derived from this compound are integral to the development of novel therapeutic agents. The related compound, 3,5-Dibromo-2-methoxybenzoic acid, serves as a crucial building block in pharmaceutical research for synthesizing potential drug candidates. nbinno.com The dibrominated aromatic structure provides a platform for chemical transformations, such as cross-coupling reactions, which are fundamental in modern medicinal chemistry for creating libraries of compounds for biological screening. nbinno.com For example, the triazolo-aryldiazepine scaffold, found in a class of potent inhibitors for Bromo and Extra-Terminal (BET) bromodomain proteins, often incorporates substituted phenyl rings that can be accessed from precursors like this compound. acs.org These inhibitors are currently in clinical trials for cancer treatment. acs.org
Advanced Research Applications and Methodological Investigations Utilizing 3,5 Dibromo 2 Methoxyphenol
Development of Novel Synthetic Methodologies Based on Bromine Functionalization
The two bromine atoms on the aromatic ring of 3,5-Dibromo-2-methoxyphenol are key functional groups that serve as versatile handles for constructing more complex molecules. Their presence makes the compound an excellent substrate for a variety of cross-coupling reactions, which are fundamental to modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. nbinno.com
Methodologies leveraging this reactivity include:
Cross-Coupling Reactions: The bromine atoms can readily participate in well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, alkyl, or alkynyl groups at the 3- and 5-positions, enabling the synthesis of a diverse library of derivatives.
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of aniline (B41778) derivatives from the dibrominated precursor.
Catalytic Debromination: Selective removal of one or both bromine atoms can be achieved through catalytic debromination. documentsdelivered.com This strategy is useful for creating analogs with different substitution patterns, which can be crucial for structure-activity relationship (SAR) studies.
O-Demethylation: The methoxy (B1213986) group can be converted to a hydroxyl group using reagents like boron tribromide (BBr₃). mdpi.comresearchgate.net This transformation is significant as the resulting polyhydroxylated bromophenols often exhibit different biological activities compared to their methoxylated precursors. mdpi.commdpi.com
The combination of these functionalization strategies allows chemists to systematically modify the this compound core, creating a foundation for developing new compounds in fields such as pharmaceutical research and materials science. nbinno.com
Chemoenzymatic Approaches for Selective Transformations (Conceptual)
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. For a molecule like this compound, enzymatic transformations could offer routes to novel derivatives that are difficult to achieve through traditional chemistry alone.
Conceptually, several classes of enzymes could be employed for selective transformations:
Bromoperoxidases: These enzymes, often found in marine algae, catalyze the electrophilic bromination of phenolic compounds using bromide ions and hydrogen peroxide. researchgate.net While this compound is already brominated, these enzymes could potentially be used to introduce additional bromine atoms with high regioselectivity, leading to tri- or tetra-brominated analogs. researchgate.net Enzymatic reactions often exhibit higher selectivity compared to chemical bromination, which can yield mixtures of products. researchgate.net
Unspecific Peroxygenases (UPOs): UPOs are fungal enzymes that can catalyze a wide range of oxyfunctionalization reactions, including the hydroxylation of aromatic rings. researchgate.net A UPO could potentially hydroxylate the aromatic ring of this compound at the remaining vacant position, yielding a dihydroxy derivative.
Laccases and Tyrosinases: These enzymes could be used to polymerize this compound or its derivatives, creating novel oligomeric or polymeric materials with potentially interesting properties.
These conceptual approaches highlight the potential for integrating biocatalysis into the synthetic toolbox for modifying complex bromophenols.
Table 1: Conceptual Chemoenzymatic Transformations for this compound
| Enzyme Class | Potential Transformation | Potential Product |
|---|---|---|
| Bromoperoxidase | Further regioselective bromination | Tribrominated methoxyphenol derivative |
| Unspecific Peroxygenase (UPO) | Aromatic ring hydroxylation | Dibromo-dihydroxy-methoxybenzene derivative |
Strategies for Modifying Biological Interactions: Structure-Based Design and Molecular Modeling
Computational methods are integral to modern drug discovery and are used to design molecules with desired biological activities. ethz.ch Structure-based design and molecular modeling are powerful strategies for understanding and modifying how ligands, such as derivatives of this compound, interact with biological targets like proteins and enzymes. imrpress.com
These strategies involve using the three-dimensional (3D) structure of a target protein to design or optimize a ligand that can bind to it with high affinity and specificity. imrpress.com The process generally includes identifying a binding site on the protein, which can be an active site or an allosteric site, and then using computational tools to predict how different chemical modifications to a lead compound will affect its binding. imrpress.com For derivatives of this compound, this could involve modeling the effects of altering the substituents at the bromine positions or modifying the methoxy and phenol (B47542) groups to enhance interactions with specific amino acid residues in the target's binding pocket.
In-silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nrfhh.com The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity (or strength) of the complex. imrpress.comnrfhh.com
The process involves two main steps:
Conformational Sampling: A large number of possible orientations and conformations of the ligand within the protein's binding site are generated using various search algorithms. nrfhh.com
Scoring: A scoring function is then used to evaluate each of these poses and assign a score that estimates the binding free energy. nrfhh.commdpi.com Poses with the most favorable (i.e., lowest) scores are considered the most likely binding modes. mdpi.com
For derivatives of this compound, docking studies would be used to screen a virtual library of compounds against a specific protein target. This allows researchers to prioritize which derivatives to synthesize and test experimentally, saving time and resources. researchgate.net
Monoamine oxidase B (MAO-B) is an important enzyme involved in the metabolism of neurotransmitters and is a target for drugs used to treat neurodegenerative diseases. nih.gov The active site of MAO-B is well-characterized and features a substrate cavity and an "aromatic cage". nih.gov
Molecular docking studies can provide detailed insights into how a potential inhibitor, derived from this compound, might bind within the MAO-B active site. The analysis of the docked pose reveals specific molecular interactions that stabilize the ligand-protein complex.
Key interactions that could be investigated include:
Hydrogen Bonds: The phenolic hydroxyl group could act as a hydrogen bond donor or acceptor with polar amino acid residues in the active site, such as tyrosine. nih.gov
Hydrophobic Interactions: The aromatic ring of the ligand can form favorable hydrophobic interactions, including π-π stacking with aromatic residues (e.g., Tyrosine) and π-alkyl interactions with aliphatic residues (e.g., Isoleucine) in the binding pocket. nih.govmdpi.com
Halogen Bonds: The bromine atoms can form halogen bonds, which are non-covalent interactions between the electrophilic region of the halogen and a nucleophilic site on the protein, such as a backbone carbonyl oxygen. These interactions can significantly contribute to binding affinity and selectivity. nih.gov
By understanding these binding modes, researchers can rationally design new derivatives of this compound with improved potency and selectivity for MAO-B or other protein targets. nih.govnih.gov
Table 2: Potential Molecular Interactions in Ligand-Target Binding
| Interaction Type | Potential Ligand Group | Potential Protein Residue Type |
|---|---|---|
| Hydrogen Bond | Phenolic -OH, Methoxy -O- | Tyrosine, Serine, Aspartate |
| π-π Stacking | Aromatic Ring | Tyrosine, Phenylalanine, Tryptophan |
| π-Alkyl Interaction | Aromatic Ring | Isoleucine, Leucine, Proline |
Future Research Directions and Emerging Trends for 3,5 Dibromo 2 Methoxyphenol
Exploration of New Synthetic Pathways for Enhanced Efficiency and Sustainability
The development of novel synthetic routes for 3,5-Dibromo-2-methoxyphenol and its analogs is a primary focus for future research, emphasizing improved efficiency, safety, and environmental sustainability. Traditional bromination methods often rely on elemental bromine, which presents handling hazards and can lead to undesired side products.
Future pathways aim to overcome these limitations. One promising area is the use of milder and more selective brominating agents, such as N-Bromosuccinimide (NBS), in conjunction with innovative catalytic systems. Continuous flow chemistry represents another significant trend, offering precise control over reaction parameters like temperature, pressure, and stoichiometry. rsc.org This technology can enhance safety and yield while minimizing waste. rsc.org Furthermore, biocatalytic approaches using halogenating enzymes (bromoperoxidases) found in marine organisms are being explored as a green alternative for the synthesis of brominated phenols. nih.gov
Table 1: Comparison of Synthetic Approaches for Brominated Phenols
| Method | Typical Reagents | Advantages | Challenges for Future Research |
|---|---|---|---|
| Traditional Electrophilic Bromination | Br2 in Acetic Acid or Dioxane Dibromide | Well-established, high conversion | Harsh conditions, low selectivity, hazardous reagents, waste generation researchgate.net |
| Modern Catalytic Bromination | N-Bromosuccinimide (NBS), KBr/KBrO3 with catalyst | Milder conditions, improved selectivity chemrxiv.org | Catalyst cost and recyclability, optimization for specific isomers |
| Continuous Flow Synthesis | Various (Br2, NBS) | Enhanced safety, precise control, scalability, improved mass transfer rsc.org | Initial equipment cost, potential for clogging with insoluble products |
| Biocatalysis (Conceptual) | Bromoperoxidase enzymes, H2O2, Bromide source | High selectivity, environmentally benign, sustainable nih.gov | Enzyme stability and availability, reaction kinetics, substrate scope |
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
To optimize the new synthetic pathways discussed, real-time monitoring of the reaction progress is crucial. Advanced spectroscopic techniques are emerging as powerful tools for in-situ analysis, providing kinetic and mechanistic data without the need for offline sampling.
Raman spectroscopy, for instance, can be interfaced with continuous flow reactors to monitor the conversion of starting materials and the formation of this compound. nih.gov Specific vibrational modes associated with the aromatic ring substitution pattern can provide a unique fingerprint for the product, allowing for quantitative analysis. nih.gov Similarly, process mass spectrometry and in-situ infrared (IR) spectroscopy can track the concentration of reactants, intermediates, and products in real-time, enabling rapid optimization of reaction conditions. nih.gov These process analytical technologies (PAT) are key to developing robust and efficient synthetic processes.
Table 2: Spectroscopic Techniques for Real-time Monitoring of Phenol (B47542) Bromination
| Technique | Principle | Key Signals to Monitor | Advantages |
|---|---|---|---|
| Raman Spectroscopy | Inelastic scattering of light by molecular vibrations | Disappearance of C-H bands of precursor, appearance of C-Br stretching modes and unique aromatic ring vibrations of the product nih.gov | Non-invasive, compatible with aqueous/organic solvents, fiber-optic probes for remote sensing |
| Process Mass Spectrometry (MS) | Ionization and mass-to-charge ratio analysis of molecules | Monitoring of molecular ion peaks for reactant, intermediates, and product | High sensitivity and specificity, provides molecular weight information nih.gov |
| Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy | Absorption of infrared radiation corresponding to vibrational modes | Changes in the "fingerprint" region (1500-600 cm-1) due to changes in aromatic substitution pattern | Robust, widely available, provides functional group information |
Computational Design of Novel Derivatives with Tailored Reactivity
Computational chemistry and molecular modeling are becoming indispensable for the rational design of novel derivatives of this compound with specific, tailored properties. By using computational methods, researchers can predict the reactivity and physicochemical characteristics of hypothetical molecules before committing to their synthesis.
Quantitative Structure-Property Relationship (QSPR) studies can correlate molecular descriptors (e.g., molar volume, electronic parameters) with physical properties like solubility and partition coefficients for a series of related brominated phenols. oup.com Density Functional Theory (DFT) calculations can be employed to determine electronic properties such as HOMO-LUMO energy gaps, which are indicative of a molecule's reactivity in subsequent reactions like cross-coupling. This in silico approach allows for the high-throughput screening of virtual libraries of derivatives, identifying candidates with optimized characteristics for use as intermediates in the synthesis of pharmaceuticals or functional materials. nbinno.comnbinno.com
Table 3: Computationally Predicted Properties of Hypothetical this compound Derivatives
| Derivative Structure (Modification on Phenolic -OH) | Predicted Property | Potential Application |
|---|---|---|
| -O-Allyl ether | Increased reactivity for Claisen rearrangement | Intermediate for complex phenol synthesis |
| -O-Triflate | Excellent leaving group for cross-coupling reactions | Building block for biaryl synthesis |
| -O-Acrylate | Polymerizable functional group | Monomer for specialty polymers and materials |
| -O-(CH2)2-N(CH3)2 | Increased water solubility and basicity | Scaffold for pharmaceutical development |
Integration into Supramolecular Assemblies and Material Science Contexts (conceptual)
The specific arrangement of functional groups on the this compound scaffold—a hydroxyl group, a methoxy (B1213986) group, and two bromine atoms—makes it an intriguing candidate for conceptual applications in supramolecular chemistry and materials science. The bromine atoms can act as halogen bond donors, a type of non-covalent interaction that is increasingly used for the rational design of crystal structures and functional materials.
Investigation of Environmental Transformations and Biotransformation Pathways of Related Compounds
Understanding the environmental fate of brominated phenols is critical, and future research will likely focus on the specific transformation and biotransformation pathways of compounds like this compound. While many brominated compounds are known for their persistence, microorganisms have evolved pathways to degrade them. nih.govmdpi.com
Research into related compounds suggests that potential biotransformation routes could involve enzymatic dehalogenation, O-demethylation of the methoxy group, or hydroxylation of the aromatic ring, often leading to the formation of corresponding catechols. nih.gov Photodegradation is another important environmental process, where sunlight can induce the cleavage of carbon-bromine bonds. publish.csiro.au Investigating these pathways for this compound is essential for assessing its environmental persistence and identifying potential metabolites. Such studies often employ advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the transient intermediates and final degradation products. nih.gov
Table 4: Potential Environmental Transformation Pathways for Brominated Phenols
| Process | Type of Reaction | Potential Products | Influencing Factors |
|---|---|---|---|
| Microbial Degradation | Reductive debromination, Hydroxylation, O-demethylation | Brominated catechols, Monobrominated methoxyphenols, Dihydroxybenzenes nih.gov | Microbial consortia present, oxygen levels, nutrient availability mdpi.com |
| Photodegradation | Photolytic C-Br bond cleavage | Monobrominated phenols, Phenol | Wavelength and intensity of light, presence of photosensitizers (e.g., dissolved organic matter) publish.csiro.au |
| Abiotic Oxidation | Oxidation by reactive species (e.g., MnO2, radicals) | Brominated dimeric products (e.g., hydroxylated polybrominated diphenyl ethers) nih.govacs.org | Presence of natural oxidants, pH nih.gov |
Q & A
Q. What are the standard synthetic routes for 3,5-Dibromo-2-methoxyphenol, and how are reaction conditions optimized?
Methodological Answer: The synthesis of this compound typically involves bromination of 2-methoxyphenol using brominating agents like Br₂ or N-bromosuccinimide (NBS). Optimization focuses on controlling regioselectivity to ensure bromination at the 3- and 5-positions. Key parameters include:
- Temperature: Reactions are often conducted at 0–25°C to minimize side reactions.
- Solvent: Polar aprotic solvents (e.g., dichloromethane) enhance bromine solubility and reaction homogeneity.
- Catalysts: Lewis acids like FeCl₃ may direct bromination to specific positions .
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%).
Q. How is the molecular structure of this compound characterized?
Methodological Answer: Structural confirmation employs:
- X-ray crystallography: Determines bond lengths, angles, and crystal packing. For example, related dibromo-methoxyphenol analogs exhibit Br···Br contacts (3.4–3.6 Å) and C–H···O hydrogen bonds in crystal lattices .
- NMR spectroscopy: NMR shows distinct aromatic proton signals (δ 6.8–7.2 ppm for methoxy-adjacent protons; δ 4.0 ppm for OCH₃). NMR confirms bromine-induced deshielding (C-Br signals at δ 110–120 ppm) .
- Mass spectrometry: ESI-MS typically displays [M+H]⁺ peaks at m/z 280–282 (isotopic pattern consistent with two bromine atoms).
Q. What factors influence the solubility and stability of this compound?
Methodological Answer:
- Solubility: The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., DMSO, ethanol). Bromine substituents increase hydrophobicity, reducing aqueous solubility.
- Stability:
- Light sensitivity: Brominated phenols degrade under UV light; storage in amber vials is recommended.
- pH sensitivity: Deprotonation of the phenolic -OH occurs at high pH (>10), altering reactivity.
- Thermal stability: Decomposition onset occurs at ~200°C (DSC/TGA data) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic reactions?
Methodological Answer: Density Functional Theory (DFT) calculations model reaction pathways:
- Electron density analysis: The Colle-Salvetti correlation-energy formula (adapted for brominated systems) predicts sites of electrophilic/nucleophilic attack. For example, the methoxy group directs electrophiles to the para position relative to Br substituents .
- Kinetic studies: Transition-state barriers for debromination or cross-coupling reactions (e.g., Suzuki-Miyaura) are calculated using Gaussian or ORCA software.
- Solvent effects: COSMO-RS simulations estimate solvation energies in different solvents to optimize catalytic conditions .
Q. How do crystallographic data resolve contradictions in reported polymorphs of halogenated methoxyphenols?
Methodological Answer: Conflicting polymorph reports arise from subtle packing differences. Resolution involves:
- Single-crystal XRD: For this compound analogs, space group assignments (e.g., P2₁/c) and unit cell parameters (e.g., a = 8.2 Å, b = 12.5 Å, c = 14.3 Å) distinguish polymorphs .
- Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., Br···H contacts vs. π-π stacking) to explain stability differences between forms.
- DSC and PXRD: Thermal and diffraction patterns validate phase purity and transitions .
Q. What strategies improve regioselectivity in derivatizing this compound for bioactive analogs?
Methodological Answer:
- Protecting groups: Temporary protection of the phenolic -OH (e.g., acetyl or tert-butyldimethylsilyl groups) prevents unwanted side reactions during alkylation or acylation .
- Metal-mediated coupling: Palladium catalysts enable selective cross-coupling at bromine sites (e.g., Buchwald-Hartwig amination for amino derivatives) .
- Directed ortho-metalation: Strong bases (e.g., LDA) deprotonate specific positions, enabling functionalization adjacent to methoxy/bromo groups .
Q. How do substituents (Br, OCH₃) influence the compound’s biological activity in enzyme inhibition studies?
Methodological Answer:
- Enzyme binding assays: Bromine’s electronegativity enhances binding to hydrophobic pockets (e.g., cytochrome P450 enzymes), while the methoxy group modulates hydrogen-bonding interactions.
- Structure-activity relationships (SAR): IC₅₀ values for analogs show that di-bromination increases potency (e.g., 10 μM vs. 50 μM for mono-bromo analogs) in tyrosine kinase inhibition .
- Molecular docking: AutoDock Vina simulations predict binding poses, with bromine atoms forming halogen bonds to protein residues (e.g., Asp/Glu side chains) .
Q. What analytical techniques resolve challenges in quantifying trace impurities in this compound?
Methodological Answer:
- HPLC-DAD/UV: Reverse-phase C18 columns (ACN/water gradient) separate impurities (e.g., residual 2-methoxyphenol, mono-bromo byproducts) with detection limits of 0.1% .
- GC-MS: Volatile derivatives (e.g., trimethylsilyl ethers) enable quantification of low-level contaminants (<10 ppm) .
- ICP-MS: Detects heavy metal catalysts (e.g., Pd, Fe) at ppb levels in purified batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
